molecular formula C13H11ClN2 B2573489 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 866152-54-7

1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2573489
CAS No.: 866152-54-7
M. Wt: 230.7
InChI Key: NNKOFLYZYREQET-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a 4-chlorophenyl group at the 1-position, methyl groups at the 2- and 5-positions, and a nitrile group at the 3-position. This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules targeting cancer and microbial pathogens .

Properties

IUPAC Name

1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c1-9-7-11(8-15)10(2)16(9)13-5-3-12(14)4-6-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKOFLYZYREQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . This reaction yields the desired pyrrole compound with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile serves as a building block for synthesizing more complex heterocyclic compounds. It undergoes various chemical reactions, including:

  • Oxidation : Forms pyrrole oxides.
  • Reduction : Yields pyrrolidine derivatives.
  • Substitution : Electrophilic substitution due to the electron-rich nature of the pyrrole ring.

Reaction Types and Conditions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganate, hydrogen peroxideAcidic or basic
ReductionPalladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)Catalytic hydrogenation
SubstitutionN-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)Standard electrophilic conditions

Biology

The compound has been investigated for its biological activities , including:

  • Antimicrobial Properties : Demonstrated significant activity against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values are as follows:
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus3.12
Escherichia coli12.5
  • Anti-inflammatory Activity : The compound has shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical in inflammatory responses. The inhibition percentages are summarized below:
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)LOX Inhibition (%)
This compound788268

Medicine

In medicinal chemistry, this compound is explored as a lead for developing new pharmaceuticals. Its structural properties suggest potential as an inhibitor for key enzymes involved in various diseases, including cancer and infectious diseases.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Anticancer Properties : Research indicates that modifications in the pyrrole structure can enhance anticancer activity against various cancer cell lines.
  • Antileishmanial Activity : Similar compounds have shown promising results against Leishmania species, suggesting that structural modifications can lead to increased efficacy against parasitic infections.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues in the Pyrrole-3-carbonitrile Family

Key analogues from include:

Compound Name (Structure) Substituents IR ν(CN) (cm⁻¹) Notable Features
Target compound 1-(4-ClC₆H₄), 2,5-(CH₃)₂, 3-CN ~2218–2221 High lipophilicity; potential cytotoxicity due to chloro and nitrile groups
1j (1-phenethyl-2-Me-5-sugar-modified pyrrole) 1-(phenethyl), 2-Me, 5-(tetrahydroxybutyl), 3-CN 2218 Hydrophilic sugar substituent; reduced membrane permeability vs. target
4a (1-hexyl-2-Ph-5-sugar-modified pyrrole) 1-hexyl, 2-Ph, 5-(complex sugar), 3-CN 2221 Bulky substituents limit bioavailability; moderate bioactivity

Key Observations :

  • The target compound’s 4-chlorophenyl and methyl groups enhance lipophilicity compared to sugar- or alkyl-substituted analogues (e.g., 1j, 4a), which may improve cell membrane penetration .
  • Nitrile stretching frequencies (IR) remain consistent (~2218–2221 cm⁻¹), indicating minimal electronic variation in the pyrrole core .

Comparison with Halogen-Substituted Bioactive Compounds

Chalcone Derivatives ()

Chalcones with halogen substituents exhibit cytotoxicity against cancer cells:

Compound (Chalcone) Structure IC₅₀ (MCF-7 cells, μg/mL) Key Substituents
(E)-1-(4-ClC₆H₄)-3-p-tolylprop-2-en-1-one (C1) 4-ClC₆H₄, p-tolyl 1,484.75 Low activity; simple substitution
(E)-1-(3-BrC₆H₄)-3-(4-isopropylPh) chalcone 3-BrC₆H₄, 4-isopropylPh 22.41 High activity; bulky substituents
Target compound Pyrrole core with 4-ClC₆H₄, Me, CN Not reported Predicted higher activity

Key Observations :

  • The target’s pyrrole core may offer better metabolic stability than chalcones’ α,β-unsaturated ketone, which is prone to Michael addition reactions .
Triazole Derivatives ()

1-Aryltriazole acids with 4-chlorophenyl groups show antitumor activity:

Compound (Triazole) Substituents Activity (NCI-H522 cells, GP%)
1-(4-ClC₆H₄)-5-(CF₃)-triazole-4-carboxylic acid 4-ClC₆H₄, CF₃, COOH 68.09% (GP)
Target compound Pyrrole core with 4-ClC₆H₄, Me, CN Not tested

Key Observations :

  • The 4-chlorophenyl group in triazoles correlates with selective inhibition of cancer cell lines (e.g., NCI-H522) .

Comparison with Chromene-3-carbonitrile Derivatives ()

Chromene derivatives with nitrile groups exhibit distinct spectral and biological properties:

Compound (Chromene) Substituents IR ν(CN) (cm⁻¹) Activity Notes
2-amino-5-hydroxy-4-(4-MeC₆H₄)-chromene-3-CN 4-MeC₆H₄, NH₂, OH 2204 Moderate cytotoxicity
Target compound Pyrrole core with 4-ClC₆H₄, Me, CN ~2218–2221 Predicted higher lipophilicity

Key Observations :

  • Chromenes’ amino and hydroxyl groups enable hydrogen bonding, enhancing solubility but reducing membrane permeability compared to the target compound’s hydrophobic substituents .
  • Nitrile IR stretches are comparable (~2204 vs. ~2218 cm⁻¹), but electronic environments differ due to aromatic core variations .

Biological Activity

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a compound belonging to the pyrrole family, characterized by its unique five-membered ring structure containing one nitrogen atom. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following attributes:

  • IUPAC Name : 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbonitrile
  • CAS Number : 866152-54-7
  • Molecular Formula : C13H11ClN2
  • Molecular Weight : 232.7 g/mol

The presence of a chlorophenyl group and a carbonitrile group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its structure allows it to bind with specific receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes involved in critical biochemical pathways.

Antiviral Activity

Recent studies have indicated that pyrrole derivatives exhibit notable antiviral properties. In particular, compounds similar to this compound have shown efficacy against viral infections by interfering with viral replication processes.

Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that derivatives of pyrrole exhibited cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cancer type .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralEffective against viral replication
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokine production

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

Compound NameStructure VariationBiological Activity
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrileBromine instead of chlorineSimilar anticancer properties
1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrileMethyl group instead of chlorineAltered pharmacokinetics

Q & A

Q. Advanced Research Focus

  • DFT Studies : Calculate activation energies for cyclization steps (e.g., ΔG‡ ~25–30 kcal/mol) and optimize transition states using Gaussian09.
  • HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites (e.g., cyano group as electron-withdrawing, chlorophenyl as electron-donating) .
  • Solvent Effects : Simulate polar solvents (e.g., DMSO) to stabilize intermediates via dipole interactions .

What strategies resolve contradictions in reaction outcomes (e.g., unexpected products)?

Advanced Research Focus
Case Study: A study on 4-(dimethylamino)-1-(4-methoxyphenyl)pyrrole-3-carbonitrile revealed unexpected dioxo-pyrrole formation due to over-oxidation. Mitigation strategies:

  • Stoichiometric Control : Limit oxidizing agents (e.g., ≤1.2 eq. of DDQ).
  • In-Situ Monitoring : Use TLC or in operando NMR to track intermediate formation .
  • Byproduct Analysis : Characterize side products via LC-MS to adjust reaction pathways .

Which spectroscopic techniques are optimal for purity assessment?

Q. Basic Research Focus

  • HPLC : Use a C18 column (MeCN:H2O = 70:30) with UV detection at 254 nm.
  • GC-MS : Identify volatile impurities (e.g., unreacted diketones) with a DB-5 capillary column.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

How does substituent variation (e.g., Cl vs. F) impact electronic properties?

Advanced Research Focus
Compare with 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonitrile:

  • Electron-Withdrawing Effects : Cl (σp = 0.23) reduces electron density at the pyrrole ring more than F (σp = 0.06), altering reactivity in cross-coupling reactions.
  • Hammett Plots : Correlate substituent constants with reaction rates (e.g., SNAr substitutions) .

What solvent systems enhance solubility for biological assays?

Basic Research Focus
Test solubility in:

  • Polar Aprotic Solvents : DMSO (≥50 mg/mL), DMF.
  • Co-Solvents : 10% EtOH in PBS (pH 7.4) for in vitro studies.
    Avoid aqueous buffers (low solubility due to hydrophobic methyl groups) .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Core Modifications : Replace Cl with Br/CF3 to study steric effects.
  • Functional Group Addition : Introduce carboxylic acid (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid) to enhance hydrophilicity .
  • Biological Screening : Use cytotoxicity assays (e.g., MTT) to link substituents to activity .

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

  • Toxicity : Wear nitrile gloves (avoid latex) due to potential cyanide release under hydrolysis.
  • Storage : Keep in amber vials under N2 at –20°C to prevent photodegradation.
  • Waste Disposal : Neutralize with NaHCO3 before incineration .

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